molecular formula C10H11NO2 B8180127 2-Amino-6-cyclopropylbenzoic acid

2-Amino-6-cyclopropylbenzoic acid

Cat. No.: B8180127
M. Wt: 177.20 g/mol
InChI Key: SDKZDSAIUYQAND-UHFFFAOYSA-N
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Description

2-Amino-6-cyclopropylbenzoic acid is a substituted benzoic acid derivative characterized by an amino group at the 2-position and a cyclopropyl ring at the 6-position of the benzene core. This structural arrangement confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and material science. The cyclopropyl group introduces significant steric bulk and ring strain, which can influence reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

2-amino-6-cyclopropylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6H,4-5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKZDSAIUYQAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyclopropylbenzoic acid typically involves the cyclopropylation of a suitable benzoic acid derivative followed by amination. One common method is the Friedel-Crafts acylation of benzoic acid with cyclopropyl ketone, followed by reduction and subsequent amination to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyclopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Amino-6-cyclopropylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-6-cyclopropylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Key structural analogs include derivatives with varying substituents at the 6-position of the benzoic acid backbone. A comparative analysis is summarized in Table 1.

Table 1. Structural and Physicochemical Comparison of 2-Amino-6-Substituted Benzoic Acids

Compound Name Substituent (6-position) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Challenges
2-Amino-6-cyclopropylbenzoic acid Cyclopropyl Not provided C₁₀H₁₁NO₂ 177.20 (calculated) High steric bulk; potential metabolic stability due to cyclopropyl ring strain
2-Amino-6-methylbenzoic acid Methyl 4389-50-8 C₈H₉NO₂ 151.16 Lower steric hindrance; higher aqueous solubility vs. cyclopropyl analog
2-Amino-6-(3-oxopropyl)benzoic acid 3-Oxopropyl 1806552-52-2 C₁₀H₁₁NO₃ 193.20 Reactive ketone moiety; potential for further functionalization
2-Amino-3,6-dimethylbenzoic acid 3,6-Dimethyl 15540-91-7 C₉H₁₁NO₂ 165.19 Increased hydrophobicity; limited steric flexibility

Reactivity and Functionalization

Compared to methyl or acyl analogs, the cyclopropyl group in this compound may exhibit distinct reactivity. Additionally, the amino group at the 2-position remains a reactive site for conjugation or derivatization, as seen in related compounds like [(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid (CAS 1179665-66-7), where cyclopropyl-amino groups are leveraged for bioactivity .

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